molecular formula C8H9N3 B2496039 2-(2-Cyclopropyl-1H-imidazol-5-yl)acetonitrile CAS No. 1498677-36-3

2-(2-Cyclopropyl-1H-imidazol-5-yl)acetonitrile

Cat. No.: B2496039
CAS No.: 1498677-36-3
M. Wt: 147.181
InChI Key: KHSWYCRWOUEKNI-UHFFFAOYSA-N
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Description

2-(2-Cyclopropyl-1H-imidazol-5-yl)acetonitrile is a compound that belongs to the imidazole family, which is known for its diverse biological and chemical properties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropyl-1H-imidazol-5-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with glyoxal in the presence of ammonium acetate, followed by the addition of acetonitrile. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropyl-1H-imidazol-5-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amines.

Scientific Research Applications

2-(2-Cyclopropyl-1H-imidazol-5-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropyl-1H-imidazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound with a similar ring structure.

    2-Methylimidazole: A derivative with a methyl group at the 2-position.

    2-Phenylimidazole: A derivative with a phenyl group at the 2-position.

Uniqueness

2-(2-Cyclopropyl-1H-imidazol-5-yl)acetonitrile is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to other imidazole derivatives. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(2-cyclopropyl-1H-imidazol-5-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-3-7-5-10-8(11-7)6-1-2-6/h5-6H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSWYCRWOUEKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(N2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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